3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione
Description
The compound of interest, 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of a broader class of thiadiazolidine dithiones, which are known for their diverse chemical properties and potential applications in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of related thiadiazolidine derivatives often involves multicomponent reactions, as seen in the synthesis of thiazolidine-4-one molecular hybrids, which are synthesized via a one-pot reaction involving phenyl-1,3,4-thiadiazol-2-amines, benzaldehydes, and mercaptoacetic acid . Similarly, the synthesis of 2,3-disubstituted thiazolidin-4-ones involves the condensation of thioglycolic acid with azomethines derived from substituted benzaldehydes . These methods highlight the versatility of thiadiazolidine derivatives in forming various molecular hybrids with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of thiadiazolidine derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure and composition of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones were confirmed by 1H, 13C, IR, MS, and in some cases, 15N NMR data . X-ray diffraction has also been used to determine the molecular structures of related compounds, such as 4-ethyl-3,5-bis(phenylimino)-1,2,4-dithiazolidine and 2-ethyl-4-phenyl-5-phenylimino-1,2,4-thiadiazolidin-3-thione .
Chemical Reactions Analysis
Thiadiazolidine derivatives are known to undergo various chemical reactions. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel compounds that can rearrange under certain conditions to form different heterocyclic structures . The interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine has been studied, showing the ability to form charge-transfer complexes . Additionally, the reactivity of thiazolidine-2,5-dithiones with amino nucleophiles has been explored, resulting in the synthesis of imidazolidine-2,4-dithiones and other fused heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazolidine derivatives are influenced by their molecular structure. The nature and position of substituents on the phenyl rings, for instance, significantly affect the inhibitory potency of these compounds against enzymes like α-glucosidase and α-amylase . The interaction of thiadiazolidine derivatives with iodine has been characterized by UV-vis spectroscopy, revealing the formation of outer-sphere charge-transfer complexes . The crystal structures of some derivatives have shown interesting intermolecular interactions, such as short sulfur-sulfur and sulfur-nitrogen distances, which could be relevant for their biological activity .
Scientific Research Applications
Application 1: Antimicrobial Agents
- Summary of Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Methods of Application : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results or Outcomes : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Application 2: Antibacterial Activity and CT-DNA Binding
- Summary of Application : New 1,3,4-thiadiazole derivatives have been synthesized and studied for their antibacterial activity and CT-DNA binding .
- Methods of Application : The compounds were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .
- Results or Outcomes : The compounds showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. In addition, the mechanism of the molecule interaction with calf thymus-DNA (CT-DNA) was investigated by UV-vis spectroscopic methods .
Application 3: Antioxidant Properties
- Summary of Application : Some 1,3,4-thiadiazole derivatives have been reported to have effective antioxidant properties .
- Methods of Application : The compounds were synthesized and their antioxidant properties were assessed .
- Results or Outcomes : The study found that some of the synthesized 1,3,4-thiadiazole derivatives had effective antioxidant properties .
Application 4: Lubricant
- Summary of Application : Thiadiazole derivatives can be used as lubricants .
- Methods of Application : The lubricant is applied to work pieces or equipment (by dipping, brushing or spraying), e.g. as a mould release agent, corrosion protection, slide ways .
- Results or Outcomes : The use of thiadiazole derivatives as lubricants can improve the performance of machinery and equipment .
Application 5: Antiviral Agents
- Summary of Application : 1,2,3-triazole derivatives, which are structurally similar to 1,3,4-thiadiazole derivatives, have been reported to have antiviral activity against many DNA and RNA viruses .
- Methods of Application : The compounds were synthesized and their antiviral properties were assessed .
- Results or Outcomes : The study found that some of the synthesized 1,2,3-triazole derivatives had effective antiviral properties .
Application 6: Synthetic Intermediates
- Summary of Application : 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), a derivative of 1,3,4-thiadiazole, is often used to form stable conjugated fatty acid Diels–Alder reaction products (adducts) .
- Methods of Application : The compounds were synthesized and used as intermediates in the synthesis of other complex molecules .
- Results or Outcomes : The use of MTAD produces larger mass fragments for diagnosing the conjugated diene position by mass spectrometry analysis than carboxyl derivatives .
properties
IUPAC Name |
3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFUIXXCQSIOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170151 | |
Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione | |
CAS RN |
17654-88-5 | |
Record name | Bismuthiol II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17654-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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